molecular formula C16H15N3O4 B2997153 methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate CAS No. 685107-05-5

methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate

Cat. No.: B2997153
CAS No.: 685107-05-5
M. Wt: 313.313
InChI Key: ACVUIQZLVRLTJJ-UHFFFAOYSA-N
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Description

Methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate is a useful research compound. Its molecular formula is C16H15N3O4 and its molecular weight is 313.313. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as “methyl 2-{1-[(1H-1,3-benzodiazol-2-yl)methyl]-4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl}acetate”, is a derivative of benzimidazole . Benzimidazole derivatives are known to interact with various biological targets. They have been found to bind to DNA grooves and have peroxide mediated DNA-cleavage properties . They also have the ability to bind to receptor tyrosine kinases, which mediate the actions of insulin-like growth factor 1 (IGF1) .

Mode of Action

The compound’s interaction with its targets leads to significant changes in cellular function. When it binds to DNA grooves, it can cause DNA cleavage, which can lead to cell death . When it binds to receptor tyrosine kinases, it can mediate the actions of IGF1, which plays a crucial role in cell growth and survival .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. Its ability to cause DNA cleavage can disrupt DNA replication and transcription, leading to cell death . Its interaction with receptor tyrosine kinases can affect the IGF1 signaling pathway, which plays a crucial role in cell growth and survival .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

The compound’s action results in significant molecular and cellular effects. Its ability to cause DNA cleavage can lead to cell death, making it potentially useful in treating diseases characterized by abnormal cell growth . Its interaction with receptor tyrosine kinases can affect cell growth and survival, which could have implications for diseases like cancer .

Properties

IUPAC Name

methyl 2-[1-(1H-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxopyridin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-23-15(21)8-10-13(20)6-7-19(16(10)22)9-14-17-11-4-2-3-5-12(11)18-14/h2-7,20H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVUIQZLVRLTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CN(C1=O)CC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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